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Compound of Interest

Compound Name: 6-Bromo-3-methylquinoline

Cat. No.: B1341349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three halogenated quinoline derivatives: 6-iodo-

3-methylquinoline, 6-bromo-3-methylquinoline, and 6-chloro-3-methylquinoline. Quinolines

are a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core

of numerous pharmaceuticals with activities ranging from antimalarial to anticancer. The nature

of the halogen substituent at the 6-position significantly modulates the physicochemical

properties and biological activity of the quinoline scaffold, making a direct comparison valuable

for structure-activity relationship (SAR) studies and rational drug design.

Physicochemical and Spectroscopic Properties
The introduction of different halogens (I, Br, Cl) at the 6-position imparts distinct electronic and

steric properties to the 3-methylquinoline core. These differences influence molecular weight,

lipophilicity (LogP), and reactivity. While comprehensive experimental data for all three

compounds is not available in a single comparative study, the following tables summarize

known properties.

Table 1: Comparative Physicochemical Properties
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Property
6-Iodo-3-
methylquinoline

6-Bromo-3-
methylquinoline

6-Chloro-3-
methylquinoline

CAS Number 1424246-00-3 97041-63-9 97041-62-8

Molecular Formula C₁₀H₈IN C₁₀H₈BrN C₁₀H₈ClN

Molecular Weight 269.08 g/mol 222.08 g/mol 177.63 g/mol

Melting Point (°C) Data not available 103 Data not available

Calculated LogP 3.65 3.29 3.20

Table 2: Key ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

Spectroscopic analysis is crucial for structural confirmation. Below are key chemical shifts for 3-

iodo-6-methylquinoline. The corresponding shifts for the bromo and chloro analogs are

expected to be similar, with minor variations due to the differing electronic effects of the

halogens.

Assignment
6-Iodo-3-
methylquinoline (δ
ppm)[1]

6-Bromo-3-
methylquinoline
(Expected)

6-Chloro-3-
methylquinoline
(Expected)

¹H NMR (C3-CH₃) 2.52 (s) ~2.5 ppm ~2.5 ppm

¹H NMR (H2) 8.95 (s) ~8.8-9.0 ppm ~8.8-9.0 ppm

¹H NMR (H4) 8.40 (s) ~8.3-8.5 ppm ~8.3-8.5 ppm

¹³C NMR (C3-CH₃) 21.6 ~19-22 ppm ~19-22 ppm

¹³C NMR (C6) 89.8 (C-I) ~120 ppm (C-Br) ~128 ppm (C-Cl)

Synthetic Workflow: The Doebner-von Miller
Reaction
A common and versatile method for synthesizing these 2,4-disubstituted quinolines is the

Doebner-von Miller reaction.[2] This acid-catalyzed reaction involves the condensation of a p-
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haloaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, which serves

as the precursor for the 3-methyl group and part of the pyridine ring.
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Reactants Reaction Conditions

Product

p-Haloaniline
(X = Cl, Br, I)

1,4-Michael Addition

Crotonaldehyde Acid Catalyst
(e.g., HCl, H₂SO₄)

Catalyzes

Oxidizing Agent

Aromatization
(Oxidation)

Oxidizes

6-Halo-3-methylquinoline

Electrophilic
Cyclization

Intermediate

Dehydration

Intermediate

Dihydroquinoline
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Biological Outcome

Chloro (Cl) Bromo (Br)

Iodo (I)

Increased Lipophilicity

Increased Polarizability

Decreased C-X Bond Strength

Potential for
Higher Toxicity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1341349?utm_src=pdf-body-img
https://www.benchchem.com/product/b1341349?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c5/cc/c5cc04013b/c5cc04013b1.pdf
https://www.researchgate.net/figure/1-H-NMR-spectra-of-6-bromo-1-2-3-4-tetrahydroquinoline-2-top-starting-material-and_fig1_333759465
https://www.benchchem.com/product/b1341349#comparative-analysis-of-6-iodo-6-bromo-and-6-chloro-3-methylquinolines
https://www.benchchem.com/product/b1341349#comparative-analysis-of-6-iodo-6-bromo-and-6-chloro-3-methylquinolines
https://www.benchchem.com/product/b1341349#comparative-analysis-of-6-iodo-6-bromo-and-6-chloro-3-methylquinolines
https://www.benchchem.com/product/b1341349#comparative-analysis-of-6-iodo-6-bromo-and-6-chloro-3-methylquinolines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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